molecular formula C8H8ClF3N2O B1438823 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride CAS No. 1171649-27-6

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride

Cat. No. B1438823
CAS RN: 1171649-27-6
M. Wt: 240.61 g/mol
InChI Key: SCGIOXBFCDCYNG-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride, also known as 5-methyl-3-trifluoromethyl-pyrazol-1-yl propionyl chloride, is a synthetic organic compound used in the synthesis of pharmaceuticals and other compounds. It is a colorless, volatile liquid with a pungent odor. It is soluble in many common organic solvents and is relatively stable under normal conditions.

Scientific Research Applications

Synthesis and Structural Assignment

  • A study described the synthesis of new series of compounds via ANRORC rearrangement, leading to the creation of derivatives with trifluoromethyl and methyl groups, which are structurally assigned through NMR, MS, X-ray, and DFT calculations (Bonacorso et al., 2013).

Heterocyclic Compound Synthesis

  • Research on the synthesis of pyrazoles with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 has been reported, illustrating a versatile method for creating ligands with potential applications in various fields (Grotjahn et al., 2002).

Organocatalysis

  • The in situ generation of trityl carbocation as a homogeneous organocatalyst was demonstrated to efficiently catalyze the condensation of specific compounds under mild and solvent-free conditions, yielding high to excellent yields in short reaction times (Zare et al., 2014).

Novel Materials Development

  • A study on Pt(II) complexes with pyrazole chelates explored their photophysical properties, mechanoluminescence, and application in OLEDs, showing distinct packing arrangements within crystal lattices and potential for creating high-efficiency lighting solutions (Huang et al., 2013).

Anti-TMV Activity

  • Novel bis-pyrazole compounds were synthesized and tested for their biological activity against tobacco mosaic virus (TMV), demonstrating the potential for developing effective anti-viral agents (Zhang et al., 2012).

properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c1-4-3-6(8(10,11)12)13-14(4)5(2)7(9)15/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGIOXBFCDCYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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